Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

4-Iodo-N-methylbenzamide structure
4-Iodo-N-methylbenzamide structure
Product name:4-Iodo-N-methylbenzamide
CAS No:89976-43-2
MF:C8H8INO
MW:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343

4-Iodo-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-N-methylbenzamide
    • 4-Iodo-N-methylbenzamide (ACI)
    • Benzamide, p-iodo-N-methyl- (7CI)
    • p-Iodo-N-methylbenzamide
    • AKOS001282975
    • SY350466
    • Z30272273
    • N-methyl-4-iodobenzoic acid amide
    • MFCD02945450
    • CS-0102088
    • 89976-43-2
    • 4-iodo-N-methylbenzenamide
    • MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • SR-01000229829
    • SR-01000229829-1
    • D76275
    • NCGC00335386-01
    • 4-Iodo N-methylbenzamide
    • Benzamide, 4-iodo-N-methyl-
    • SCHEMBL2144483
    • DTXSID301313239
    • AB00285917-03
    • AG-670/15546222
    • CS-16659
    • MDL: MFCD02945450
    • Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
    • InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(I)=CC=1)NC

Computed Properties

  • Exact Mass: 260.96506g/mol
  • Monoisotopic Mass: 260.96506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1Ų

4-Iodo-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172728-250mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
250mg
¥79.00 2024-04-26
Chemenu
CM313323-25g
4-Iodo-N-methylbenzamide
89976-43-2 95%
25g
$746 2022-05-27
Chemenu
CM313323-10g
4-Iodo-N-methylbenzamide
89976-43-2 95%
10g
$373 2022-05-27
eNovation Chemicals LLC
D753687-10g
Benzamide, 4-iodo-N-methyl-
89976-43-2 97%
10g
$190 2024-06-06
Chemenu
CM313323-25g
4-Iodo-N-methylbenzamide
89976-43-2 95%
25g
$746 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-100mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
100mg
131CNY 2021-05-08
Aaron
AR00IGLP-100mg
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
100mg
$4.00 2025-02-28
1PlusChem
1P00IGDD-1g
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
1g
$42.00 2025-02-28
Aaron
AR00IGLP-250mg
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
250mg
$7.00 2025-02-28
Aaron
AR00IGLP-1g
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
1g
$22.00 2025-02-28

4-Iodo-N-methylbenzamide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether ,  1,2-Dichloroethane
Reference
Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation
Marcoux, David, 2009, , 71(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ;  1 h, rt
1.2 Solvents: Diethyl ether ;  overnight, rt
Reference
Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine
Marcoux, David; Charette, Andre B., Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Solvents: Water ;  2 h, rt
Reference
Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline
Gallasch, David P.; Woodhouse, Susan L.; Rendina, Louis M., Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  overnight, rt
Reference
Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination
Jakobsson, Jimmy Erik; Groennevik, Gaute; Riss, Patrick Johannes, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, rt
Reference
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation
Jia, Bing; Yang, Yunhui; Jin, Xiqing; Mao, Guoliang; Wang, Congyang, Organic Letters, 2019, 21(16), 6259-6263

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride ,  Pyridine
Reference
Development of new and efficient polymer-supported hypervalent iodine reagents
Ficht, S.; Mulbaier, M.; Giannis, A., Tetrahedron, 2001, 57(23), 4863-4866

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran ,  Water ;  < 5 °C
Reference
The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I
Chen, Weizhong; Ren, Tong, Journal of Cluster Science, 2008, 19(1), 99-108

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Water ;  15 min, rt
Reference
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; Wang, Ruo-Ya; Kang, Jia-Xin ; Ma, Yan-Na; Xu, Cong-Qiao ; et al, Nature Communications, 2021, 12(1),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Water ;  0 °C; 1 h, rt
Reference
The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI)
Niu, Yaru; Cao, Chengyao Kimmy; Ge, Chenxin; Qu, Hongmei; Chen, Chao, Chinese Chemical Letters, 2022, 33(3), 1541-1544

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water
Reference
4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I
Zhu, Yuping; Olson, Steven H.; Hermanowski-Vosatka, Anne; Mundt, Steven; Shah, Kashmira; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Methanol ;  1 h, rt
Reference
Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization
Tang, Qiuzheng; Xia, Dexin; Jin, Xiqing; Zhang, Qing; Sun, Xiao-Qiang; et al, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ;  0.5 h, 0 °C
Reference
Photoinduced Cross-Coupling of Aryl Iodides with Alkenes
Liu, Yuliang; Li, Haoyu; Chiba, Shunsuke, Organic Letters, 2021, 23(2), 427-432

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ;  24 h, 1 atm, 120 °C
Reference
Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation
Gautam, Nimisha; Logdi, Ratan; P., Sreejyothi; Roy, Antara; Tiwari, Ashwani K.; et al, Chemical Science, 2023, 14(19), 5079-5086

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Ethanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Cobalt(III)-Catalyzed Directed C-H Allylation
Gensch, Tobias; Vasquez-Cespedes, Suhelen; Yu, Da-Gang; Glorius, Frank, Organic Letters, 2015, 17(15), 3714-3717

4-Iodo-N-methylbenzamide Raw materials

4-Iodo-N-methylbenzamide Preparation Products

Additional information on 4-Iodo-N-methylbenzamide

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Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
A1228923
Purity:99%
Quantity:10g
Price ($):177